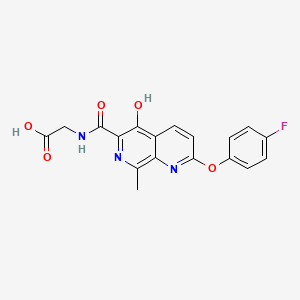![molecular formula C24H27ClFNO3S B10836622 3-[6-[(2-chloro-6-ethylphenyl)methylsulfanyl]-7-fluorospiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanoic acid](/img/structure/B10836622.png)
3-[6-[(2-chloro-6-ethylphenyl)methylsulfanyl]-7-fluorospiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
US10179791, Compound 296, is a chemical compound that has garnered attention due to its potential therapeutic applications. It is known to interact with the sphingosine 1-phosphate receptor, which plays a crucial role in various physiological processes, including cell proliferation and apoptosis .
Preparation Methods
The synthesis of US10179791, Compound 296, involves several steps. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions in large reactors, ensuring that the process is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
US10179791, Compound 296, undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
US10179791, Compound 296, has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions with sphingosine 1-phosphate receptors.
Biology: It helps in understanding the role of sphingosine 1-phosphate in cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as multiple sclerosis and cancer.
Industry: It can be used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of US10179791, Compound 296, involves its interaction with the sphingosine 1-phosphate receptor. This interaction leads to the activation of various signaling pathways that regulate cell proliferation, migration, and survival. The molecular targets include specific proteins and enzymes that are part of these pathways .
Comparison with Similar Compounds
US10179791, Compound 296, can be compared with other compounds that interact with the sphingosine 1-phosphate receptor. Similar compounds include:
6-amino-pyrimidine-4-carboxamide derivatives: These compounds also bind to the sphingosine 1-phosphate receptor and have similar therapeutic applications.
Sphingosine-1-phosphate receptor modulators: These compounds modulate the activity of the receptor and are used in treating multiple sclerosis.
US10179791, Compound 296, is unique due to its specific binding affinity and the pathways it activates, making it a valuable compound for therapeutic research.
Properties
Molecular Formula |
C24H27ClFNO3S |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-[6-[(2-chloro-6-ethylphenyl)methylsulfanyl]-7-fluorospiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanoic acid |
InChI |
InChI=1S/C24H27ClFNO3S/c1-2-16-4-3-5-19(25)17(16)14-31-20-7-6-18-23(22(20)26)30-15-24(18)9-12-27(13-10-24)11-8-21(28)29/h3-7H,2,8-15H2,1H3,(H,28,29) |
InChI Key |
QTCUMVXBAZTPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)CSC2=C(C3=C(C=C2)C4(CCN(CC4)CCC(=O)O)CO3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate](/img/structure/B10836540.png)


![6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide](/img/structure/B10836560.png)
![8-[(4-chlorophenyl)methyl]-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836561.png)
![(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B10836564.png)
![8-[(4-chlorophenyl)methyl]-13-(cyclopropanecarbonyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836571.png)
![2-[[5-(2,3-Dimethylphenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836579.png)
![9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836583.png)
![2-[[5-(2,3-Difluorophenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836596.png)
![1-Benzyl-3-hydroxy-4-[(1-phenylethylamino)methyl]pyridin-2-one](/img/structure/B10836601.png)
![[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10836604.png)
![2-phenyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B10836605.png)
![[7-(2-Hydroxypropan-2-yl)-1-methyl-17-oxo-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 3-(4-fluorophenyl)prop-2-enoate](/img/structure/B10836616.png)
